molecular formula C21H29FN4O B6117529 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

Cat. No.: B6117529
M. Wt: 372.5 g/mol
InChI Key: SZPDCCRGRCIYDA-UHFFFAOYSA-N
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Description

2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the pyrazole ring:

    Synthesis of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The pyrazole and piperazine rings are then coupled using appropriate linkers and reagents.

    Introduction of the ethanol group: The final step involves the addition of the ethanol group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole or fluorophenyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for fluorescence-based assays.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and fluorophenyl group can interact with active sites, while the piperazine ring can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
  • 2-[4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

Uniqueness

The presence of the fluorophenyl group in 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents.

Properties

IUPAC Name

2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O/c1-16(2)7-9-26-11-10-25(15-20(26)8-12-27)14-18-13-23-24-21(18)17-3-5-19(22)6-4-17/h3-7,13,20,27H,8-12,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPDCCRGRCIYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=C(NN=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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